molecular formula C20H28N4O3S2 B2358948 N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1111559-87-5

N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Cat. No.: B2358948
CAS No.: 1111559-87-5
M. Wt: 436.59
InChI Key: HIOFPVAMEJIDQO-UHFFFAOYSA-N
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Description

Product Description N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates a 4,6-dimethyl-2-(methylsulfanyl)pyrimidine moiety, a scaffold observed in various biologically active molecules , linked to a diethylsulfamoyl phenyl group via a propanamide spacer. The presence of these distinct pharmacophores suggests potential for diverse biological interactions, particularly with enzymatic targets. The specific research applications, mechanism of action, and physicochemical properties of this compound are currently under investigation. Researchers are exploring its utility primarily in early-stage drug discovery efforts. Its structure indicates potential for targeting a range of proteins, and it may serve as a key intermediate or a lead compound in the development of novel therapeutic agents. As with all compounds of this nature, thorough characterization and validation are essential for its application in specific research models. Warning: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-6-24(7-2)29(26,27)17-10-8-16(9-11-17)23-19(25)13-12-18-14(3)21-20(28-5)22-15(18)4/h8-11H,6-7,12-13H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFPVAMEJIDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C23H29N3O6S
Molecular Weight 475.6 g/mol
IUPAC Name This compound
InChI Key ZVDLXFJJUBYXIW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to other sulfonamide drugs that target bacterial dihydropteroate synthase.
  • Receptor Binding : The compound may also act as a ligand for various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.

A notable study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against colorectal cancer cell lines, indicating significant potency compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary investigations have shown that it may reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Cancer Cell Proliferation :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Method : Treatment of SW480 and HCT116 cancer cells with varying concentrations of the compound.
    • Results : Significant inhibition of cell proliferation was observed, with IC50 values recorded at 2 μM for SW480 and 0.12 μM for HCT116 cells .
  • In Vivo Studies :
    • A xenograft model using BALB/C nu/nu mice demonstrated that administration of the compound significantly inhibited tumor growth and reduced Ki67 expression, a marker for cell proliferation .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its complex structure, which includes a diethylsulfamoyl group and a pyrimidine derivative. Its molecular formula is C17H24N4O2S2, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.

Medicinal Applications

  • Anticancer Activity
    • Several studies have explored the anticancer properties of compounds similar to N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine and sulfonamide groups can enhance anticancer efficacy .
  • Inhibition of Enzymatic Activity
    • The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that similar sulfamoyl compounds can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. This inhibition could lead to therapeutic effects in conditions like atherosclerosis .

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of related compounds demonstrated that modifications to the sulfamoyl group significantly impacted the compound's ability to induce apoptosis in various cancer cell lines. The lead compound exhibited an EC50 value indicating potent activity against breast cancer xenografts in mouse models .

Case Study 2: Metabolic Inhibition

In vitro studies have shown that compounds with similar structures effectively inhibit ACAT activity, leading to reduced cholesterol levels in animal models. These findings suggest that this compound could be further developed for cardiovascular disease prevention .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; effective in vivo
Enzyme InhibitionInhibits ACAT; potential for cholesterol management
Structure-Activity RelationshipModifications enhance biological activity

Comparison with Similar Compounds

Structural and Functional Insights

  • Sulfonamide/Pyrimidine Hybrids : The target compound’s diethylsulfamoyl group distinguishes it from analogs like the sulfamoyl-pyridine derivative in , which lacks the pyrimidine ring but shares a sulfonamide moiety critical for hydrogen bonding . The 4,6-dimethyl-2-methylsulfanylpyrimidine group may enhance lipophilicity compared to simpler pyridine or thiazole systems in and .
  • Synthetic Efficiency : The target compound’s synthesis likely involves coupling reactions similar to those in and , where propanamide derivatives are formed using reagents like T3P® or carbodiimides. However, yields for such multi-step syntheses typically range between 60–83% based on analogous procedures .

Pharmacological Potential (Inferred)

  • Binding Affinity : Computational docking studies (e.g., Glide XP in ) suggest that sulfonamide and pyrimidine groups contribute to hydrophobic enclosure and hydrogen-bond networks in protein-ligand interactions. The diethylsulfamoyl group may improve solubility without compromising target engagement, a trade-off observed in related compounds .
  • Metabolic Stability : The methylsulfanyl group on the pyrimidine ring could slow oxidative metabolism compared to unsubstituted analogs, as seen in sulfur-containing kinase inhibitors .

Preparation Methods

Structural and Physicochemical Properties

The compound features a propanamide backbone linking two critical moieties:

  • A 4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl group , which contributes steric bulk and electron-rich characteristics.
  • A 4-(diethylsulfamoyl)phenyl group , introducing sulfonamide functionality with potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Data

Property Value Source
Molecular Formula C₂₀H₂₈N₄O₃S₂
Molecular Weight 436.6 g/mol
Density Not Available (N/A)
Boiling Point N/A
Melting Point N/A
Flash Point N/A

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Fragment A : 4,6-Dimethyl-2-methylsulfanylpyrimidin-5-ylpropanoyl chloride.
  • Fragment B : 4-(Diethylsulfamoyl)aniline.

Coupling these fragments via amide bond formation represents the most straightforward route. Alternative approaches may involve late-stage functionalization of a preassembled propanamide core.

Stepwise Synthesis

Synthesis of 4,6-Dimethyl-2-methylsulfanylpyrimidin-5-ylpropanoyl Chloride
  • Pyrimidine Ring Formation :
    A Hantzsch-type condensation between ethyl acetoacetate and thiourea under acidic conditions yields 2-methylsulfanyl-4,6-dimethylpyrimidine. Subsequent nitration at the 5-position, followed by reduction and propanoylation, affords the acyl chloride intermediate.
    • Key Conditions:
      • Nitration: HNO₃/H₂SO₄ at 0–5°C.
      • Reduction: Pd/C-catalyzed hydrogenation.
Synthesis of 4-(Diethylsulfamoyl)aniline
  • Sulfonation of Aniline :
    Aniline is treated with chlorosulfonic acid to yield 4-sulfanilyl chloride, followed by reaction with diethylamine to install the sulfamoyl group.
    • Key Conditions:
      • Sulfonation: ClSO₃H in CH₂Cl₂ at −10°C.
      • Amination: Diethylamine in THF with triethylamine as a base.
Amide Coupling

The final step involves coupling Fragment A and Fragment B using a coupling agent such as HATU or EDC/HOBt in dichloromethane or DMF.

  • Optimization Insight :
    • Use of tetra-n-butylammonium bromide as a phase-transfer catalyst improves reaction efficiency in biphasic systems.
    • Yields are enhanced by maintaining temperatures below 25°C to minimize racemization.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR :
    • Aromatic protons of the pyrimidine ring appear as singlets at δ 7.2–7.5 ppm.
    • Methylsulfanyl groups resonate at δ 2.5–2.7 ppm.
  • LC-MS :
    • Molecular ion peak observed at m/z 437.2 [M+H]⁺.

Purity Optimization

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane (1:1) effectively removes unreacted starting materials.

Industrial-Scale Considerations

Solvent Selection

  • Cost-Effective Solvents : Methanol and toluene are preferred for large-scale reactions due to low toxicity and ease of removal.
  • Waste Minimization : Recycling of CuCl catalysts (used in Ullmann-type couplings) reduces environmental impact.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide, and how can reaction parameters be systematically optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfamoylation of the phenyl ring and coupling to the pyrimidine-propanamide core. Key steps include:

  • Sulfamoylation : Reacting 4-aminophenol with diethylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Pyrimidine-Propanamide Coupling : Use of peptide coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution, depending on the pyrimidine’s leaving group .
  • Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry. Monitor intermediates via HPLC or LC-MS to identify yield-limiting steps .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .
  • Structural Confirmation :
    • NMR : Analyze 1^1H and 13^13C spectra for diethylsulfamoyl protons (δ 1.1–1.3 ppm for CH3_3) and pyrimidine aromaticity (δ 7.5–8.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
    • Elemental Analysis : Match experimental vs. calculated C, H, N, S percentages to detect impurities .

Advanced Research Questions

What computational strategies are recommended to predict the binding affinity and selectivity of this compound toward biological targets?

Methodological Answer:

  • Molecular Docking : Use Glide XP (Schrödinger Suite) to model interactions with target proteins. Key parameters:
    • Hydrophobic Enclosure : Prioritize lipophilic ligand regions near hydrophobic protein pockets .
    • Hydrogen Bonding : Score interactions involving the sulfamoyl group and pyrimidine nitrogen atoms .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

How can researchers resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

Methodological Answer:

  • Crystallography : Perform X-ray diffraction to resolve solid-state conformation. Compare dihedral angles (e.g., pyrimidine-phenyl torsion) with solution-phase NMR data .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect rotational barriers in the diethylsulfamoyl group. Cross-validate with DFT calculations (e.g., Gaussian09) .
  • Solvent Effects : Test polarity-dependent conformations (e.g., DMSO vs. chloroform) to explain discrepancies .

What experimental and computational approaches are suitable for structure-activity relationship (SAR) studies on analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with methoxy on pyrimidine) and assess impact on bioactivity .
  • In Vitro Assays : Test inhibition constants (Ki_i) against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • QSAR Modeling : Build regression models (e.g., CoMFA) using descriptors like logP, polar surface area, and electrostatic potential maps .

Data Contradiction Analysis

How should researchers address inconsistent biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based). For example, confirm kinase inhibition via ADP-Glo™ and Western blotting .
  • Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments. Note solubility limits in aqueous buffers .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

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